![molecular formula C16H10ClN3O6 B11541707 5-{[5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11541707.png)
5-{[5-(5-Chloro-4-methyl-2-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound features an intriguing combination of functional groups, including a furan ring, a chloro substituent, and a diazinane-2,4,6-trione core.
- The furan ring contributes aromaticity and reactivity, while the chloro group introduces polarity and potential reactivity.
- The diazinane-2,4,6-trione moiety is a cyclic urea derivative, which can participate in various chemical reactions.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. we can explore general strategies for constructing similar structures.
- One potential approach could involve the condensation of a furan-2-carbaldehyde with a chloro-substituted diazinane-2,4,6-trione under appropriate conditions.
- Industrial production methods would likely involve optimization of reaction conditions, scalability, and purification steps.
Chemical Reactions Analysis
- Given its diverse functional groups, this compound could undergo several reactions:
Oxidation: The nitro group could be reduced to an amino group.
Substitution: The chloro group may participate in nucleophilic substitution reactions.
Cyclization: The diazinane-2,4,6-trione core could undergo intramolecular cyclization.
- Common reagents might include reducing agents (e.g., hydrogenation catalysts), nucleophiles (e.g., amines), and acid/base catalysts.
- Major products would depend on reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for more complex molecules.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, DNA) and potential therapeutic applications.
Medicine: Assess its pharmacological properties, such as antimicrobial or anticancer effects.
Industry: Consider its use in materials science or as a starting material for drug synthesis.
Mechanism of Action
- Unfortunately, specific information about its mechanism of action is not readily available. Further research would be needed to elucidate this aspect.
- Molecular targets and pathways could involve interactions with enzymes, receptors, or cellular processes.
Comparison with Similar Compounds
- While direct analogs of this compound are scarce, we can compare it to related structures:
Furan derivatives: Explore other furan-containing compounds.
Diazinane-2,4,6-triones: Investigate similar cyclic urea derivatives.
Nitro-substituted aromatics: Consider compounds with similar nitrophenyl moieties.
Properties
Molecular Formula |
C16H10ClN3O6 |
|---|---|
Molecular Weight |
375.72 g/mol |
IUPAC Name |
5-[[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H10ClN3O6/c1-7-4-12(20(24)25)9(6-11(7)17)13-3-2-8(26-13)5-10-14(21)18-16(23)19-15(10)22/h2-6H,1H3,(H2,18,19,21,22,23) |
InChI Key |
OQYMTBSRWWCGHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


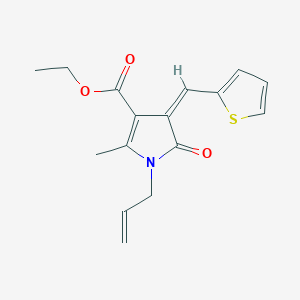
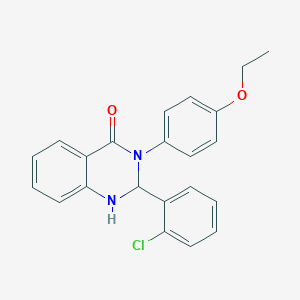
![N-({N'-[(Z)-(2-Hydroxy-4-methylphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11541639.png)
![2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11541654.png)
![(5-chloro-2-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11541658.png)
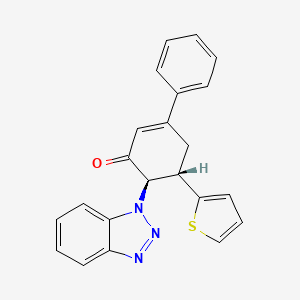
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11541669.png)
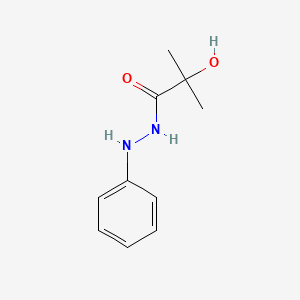
acetyl}hydrazinylidene)-N-(4-fluorophenyl)butanamide](/img/structure/B11541685.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11541691.png)
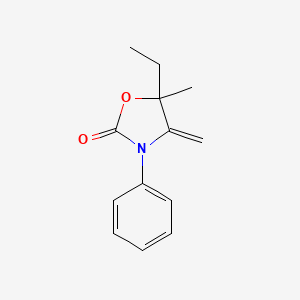
![(2Z)-2-(1H-benzimidazol-2-yl)-3-{2-[(2,4-dichlorobenzyl)oxy]-5-nitrophenyl}prop-2-enenitrile](/img/structure/B11541714.png)
![4-amino-N'-[(E)-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11541719.png)
![ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(propan-2-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11541721.png)
